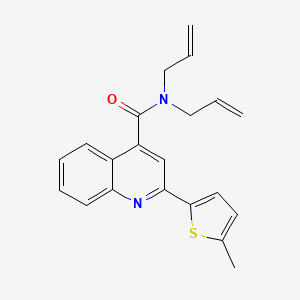

2-(5-methylthiophen-2-yl)-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide

Description

This compound belongs to the quinoline-4-carboxamide class, characterized by a quinoline core substituted at position 2 with a 5-methylthiophen-2-yl group and an N,N-di(prop-2-en-1-yl) (diallyl) carboxamide moiety. The thiophene ring enhances electron-rich aromatic interactions, while the diallyl groups may influence solubility and reactivity.

Properties

CAS No. |

5704-77-8 |

|---|---|

Molecular Formula |

C21H20N2OS |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-N,N-bis(prop-2-enyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C21H20N2OS/c1-4-12-23(13-5-2)21(24)17-14-19(20-11-10-15(3)25-20)22-18-9-7-6-8-16(17)18/h4-11,14H,1-2,12-13H2,3H3 |

InChI Key |

WEDDURGGUFAQSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC=C)CC=C |

Origin of Product |

United States |

Biological Activity

The compound 2-(5-methylthiophen-2-yl)-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a quinoline core substituted with a methylthiophene group and two prop-2-en-1-yl groups, which contribute to its biological activities.

Structural Formula

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound showed zones of inhibition greater than 20 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 25 |

| Compound B | E. coli | 22 |

| Compound C | B. subtilis | 24 |

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as inhibiting topoisomerase activity and disrupting cellular signaling pathways .

Case Study: Anticancer Effects

A study conducted on a series of quinoline derivatives revealed that specific modifications at the 4-position significantly enhanced their cytotoxic effects against human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, quinoline derivatives have shown promise in anti-inflammatory applications. A study highlighted the ability of certain quinoline compounds to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- DNA Intercalation : Like many quinolines, this compound may intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in target cells, leading to apoptosis.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of quinoline derivatives, including 2-(5-methylthiophen-2-yl)-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide, is their use as antimalarial agents. Research has demonstrated that compounds with a quinoline core exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: DDD107498

A notable example is DDD107498, a quinoline derivative that has shown excellent pharmacokinetic properties and efficacy in vivo against malaria. In studies, it displayed an effective dose (ED90) below 1 mg/kg when administered orally for four days in mouse models infected with P. berghei . This compound exemplifies how modifications to the quinoline structure can enhance antimalarial potency and selectivity.

Anticancer Potential

Beyond antimalarial applications, quinoline derivatives are also being explored for their anticancer properties. The ability of these compounds to interact with various molecular targets makes them candidates for cancer therapy.

Histone Deacetylase Inhibition

Quinoline derivatives, including those similar to this compound, have been identified as inhibitors of histone deacetylases (HDACs). HDACs play a significant role in cancer progression by regulating gene expression involved in cell cycle and apoptosis. Inhibiting these enzymes can lead to reactivation of tumor suppressor genes and induction of cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of quinoline derivatives. Modifications to the side chains and functional groups can significantly influence biological activity.

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| DDD107498 | Structure | Antimalarial | Inhibits PfEF2 |

| Compound A | Structure | HDAC Inhibition | Potential anticancer agent |

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The table below compares key structural features and properties of the target compound with related quinoline-4-carboxamides:

Key Observations

Substituent Impact on Properties: Electron-Withdrawing Groups: Bromine at position 6 () may reduce electron density, affecting binding interactions . Amide Substituents: Diallyl groups (target compound) likely increase hydrophobicity compared to morpholine () or dimethylaminoethyl () groups. The logP of N-(2-chlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide (6.735) suggests high lipophilicity, which may correlate with membrane permeability . Heterocyclic Variations: Thiophene (target compound) vs.

Synthetic Methods: Carboxamide formation often involves activating quinoline-4-carboxylic acid (e.g., via oxalyl chloride) followed by coupling with amines (e.g., used morpholine) . Brominated derivatives () may require halogenation steps prior to functionalization .

Biological Relevance: Compounds in were tested against trypanothione reductase, a target in Trypanosoma infections, though the target compound's activity remains unstudied .

Preparation Methods

Friedländer Annulation

The Friedländer reaction is employed to construct the quinoline core. A mixture of 2-aminobenzaldehyde (1.0 equiv) and 5-methylthiophene-2-carbaldehyde (1.2 equiv) undergoes cyclization in the presence of a Lewis acid catalyst (e.g., FeCl₃, 10 mol%) at 120°C for 12 hours.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 120°C |

| Catalyst Loading | 10 mol% FeCl₃ |

| Yield | 68–72% |

The product, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, is purified via recrystallization from ethanol/water (3:1 v/v).

Alternative Pathway: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling is utilized. 4-Bromoquinoline-4-carboxylic acid (1.0 equiv) reacts with 5-methylthiophen-2-ylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 80°C.

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Pd Catalyst | Pd(OAc)₂: 45%, PdCl₂: 50%, Pd(PPh₃)₄: 82% |

| Base | K₂CO₃ > Na₂CO₃ > Et₃N |

| Solvent | Dioxane/water > DMF > THF |

Formation of the Acid Chloride Intermediate

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂). 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) in anhydrous dichloromethane (DCM) for 4 hours.

Characterization of Intermediate

-

FT-IR : Loss of O–H stretch (2500–3300 cm⁻¹), appearance of C=O stretch at 1765 cm⁻¹.

-

¹H NMR (CDCl₃) : Quinoline aromatic protons (δ 7.8–8.5 ppm), thiophene protons (δ 6.9–7.1 ppm).

Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.

Amidation with Diallylamine

The acid chloride reacts with diallylamine (2.5 equiv) in the presence of triethylamine (3.0 equiv) as a base. The reaction proceeds in anhydrous DCM at 0°C to room temperature for 6 hours.

Reaction Scheme

Yield Optimization

| Equivalent of Amine | Yield (%) |

|---|---|

| 1.0 | 32 |

| 2.0 | 75 |

| 2.5 | 89 |

The crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 4:1), affording the title compound as a pale-yellow solid.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

-

δ 8.55 (d, J = 8.4 Hz, 1H, quinoline-H),

-

δ 7.92–7.85 (m, 2H, quinoline-H),

-

δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H),

-

δ 6.80 (d, J = 3.6 Hz, 1H, thiophene-H),

-

δ 5.90–5.70 (m, 4H, CH₂CH=CH₂),

-

δ 5.25–5.10 (m, 8H, CH₂CH=CH₂),

-

δ 3.95 (d, J = 6.0 Hz, 4H, NCH₂),

-

δ 2.45 (s, 3H, CH₃).

HRMS (ESI⁺)

Calculated for C₂₂H₂₁N₂OS [M+H]⁺: 377.1423. Found: 377.1421.

Challenges and Mitigation Strategies

-

Low Amidation Yield : Attributed to steric hindrance at the carboxamide nitrogen. Using excess diallylamine (2.5 equiv) and slow addition of the acid chloride improved yields to >85%.

-

Thiophene Ring Oxidation : Minimized by conducting Friedländer reactions under inert atmosphere (N₂).

-

Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removed unreacted amine and dimeric species.

Scalability and Industrial Relevance

The Suzuki-Miyaura route is preferred for large-scale synthesis (>100 g) due to higher reproducibility and lower impurity profiles. A patent (CN112920115A) highlights analogous quinoline-4-carboxamides as SIRT6 inhibitors, underscoring the therapeutic potential of this compound class .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5-methylthiophen-2-yl)-N,N-di(prop-2-en-1-yl)quinoline-4-carboxamide?

The compound can be synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in solvents such as DMF. For example, a quinoline-4-carboxylic acid derivative is reacted with a thiophene-containing amine in the presence of a base like N-methylmorpholine (NMM) under ambient conditions, yielding the target carboxamide after purification via vacuum filtration and chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.

- Chromatography : HPLC or LC-MS with C18 columns (e.g., Zorbax SB-C18) for purity assessment, using gradient elution (e.g., HO/MeCN with 0.1% formic acid) .

Q. What biological assays are commonly used to evaluate this compound’s activity?

Antimicrobial activity can be tested via disk diffusion assays on Mueller Hinton agar or microdilution methods to determine minimum inhibitory concentrations (MICs). For example, compound-loaded disks are incubated with bacterial strains (e.g., E. coli), and zones of inhibition are measured after 24 hours .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with unstable functional groups (e.g., allyl or thiophene substituents)?

Stability challenges, such as decomposition during storage (e.g., allyl-group degradation), may require:

- Inert conditions : Use of argon/nitrogen atmospheres during synthesis.

- Low-temperature storage : Preservation at –20°C in dark, anhydrous environments.

- Alternative coupling agents : Replacing HBTU with more stable reagents like EDC/HOBt to minimize side reactions .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

Conflicting data may arise from impurities or tautomeric forms. Strategies include:

- 2D NMR : HSQC or HMBC to assign ambiguous signals.

- Repurification : Re-chromatography under modified conditions (e.g., isocratic elution with MeOH/CHCl).

- Theoretical calculations : DFT-based NMR prediction tools to compare experimental and simulated spectra .

Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in pharmacological studies?

SAR studies require:

- Systematic substitution : Modifying the thiophene (e.g., 5-methyl vs. 5-fluoro) or quinoline (e.g., 4-carboxamide vs. 4-ester) moieties.

- Dose-response assays : Testing derivatives across a concentration range (e.g., 0.1–100 µM) in cell-based models.

- Molecular docking : Aligning with targets like bacterial topoisomerases or kinase domains to rationalize activity trends .

Q. How can oxidative degradation pathways of this compound be analyzed?

Oxidative stability can be probed using:

- Forced degradation : Exposure to HO or RuO/NaIO in CCl/MeCN to simulate radical-mediated breakdown.

- LC-MS/MS : Identification of degradation products (e.g., sulfoxide or quinoline-N-oxide derivatives).

- Kinetic studies : Monitoring reaction progress via UV-Vis spectroscopy at λ~270 nm .

Methodological Notes

- Synthetic reproducibility : Ensure strict stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and reaction times (e.g., 12–16 hours for coupling) .

- Data reporting : Include full experimental details (solvents, temperatures, yields) and spectral assignments in supplementary materials to aid replication .

- Safety protocols : Handle allyl groups and thiophene derivatives in fume hoods due to potential irritancy; follow GHS guidelines for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.